

Application Notes and Protocols for Aceclidine Hydrochloride in Presbyopia Clinical Research

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Compound of Interest

Compound Name: Aceclidine hydrochloride

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Introduction

Aceclidine hydrochloride is a parasympathomimetic cholinergic agonist that has demonstrated significant promise in the pharmacological management of presbyopia.^[1] Its recent FDA approval under the brand name VIZZ™ (aceclidine ophthalmic solution) 1.44% for the treatment of age-related blurry near vision marks a noteworthy advancement in the field.^[2] ^[3] These application notes provide a comprehensive overview of the clinical research on aceclidine, with a focus on its mechanism of action, clinical efficacy, safety profile, and detailed protocols for its investigation.

Aceclidine functions as a selective muscarinic acetylcholine receptor agonist.^[1]^[4] In the context of presbyopia, it selectively targets the M3 receptors on the iris sphincter muscle, inducing miosis (pupil constriction).^[4] This creates a "pinhole effect," which increases the depth of focus and improves near visual acuity.^[1]^[5] A key advantage of aceclidine is its minimal effect on the ciliary muscle, which distinguishes it from non-selective miotics like pilocarpine.^[4]^[5] This ciliary-sparing action reduces the incidence of myopic shift and accommodative spasms, which are often associated with other cholinergic agonists.^[1]^[5]

Mechanism of Action

Aceclidine's primary mechanism of action involves the stimulation of muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction. This selective action enhances the

depth of focus, thereby improving near vision in individuals with presbyopia.

Caption: Aceclidine's signaling pathway in the eye.

Clinical Efficacy

The efficacy of aceclidine in treating presbyopia has been primarily established through the CLARITY Phase 3 clinical trials, which evaluated LNZ100 (1.75% aceclidine) and led to the approval of VIZZ (1.44% aceclidine).[2][6] These studies consistently demonstrated a rapid onset of action and a durable improvement in near vision.

Summary of Efficacy Data from CLARITY 2 Trial

Time Point Post-instillation	Percentage of Participants with ≥ 3 -Line Improvement in Monocular BCDVA at Near
30 minutes	71%[6]
3 hours (Primary Endpoint)	71%[2][6]
10 hours	40%[2][6]

Note: The vehicle control response rates were low, and the difference between LNZ100 and vehicle was highly significant at all measured time points ($P < .0001$).[6]

Summary of Efficacy Data from CLARITY 1 Trial

Treatment Group	Percentage of Participants with ≥ 3 -Line Improvement in DCNVA at 3 hours
Aceclidine	65%[7]
Brimonidine	12%[7]

DCNVA: Distance-Corrected Near Visual Acuity

Safety and Tolerability

Across the CLARITY trials, which encompassed over 30,000 treatment days, aceclidine was found to be well-tolerated with no serious treatment-related adverse events reported.[6][8] The

most common adverse reactions were mild and transient.

Summary of Adverse Events (Reported in >5% of Participants)

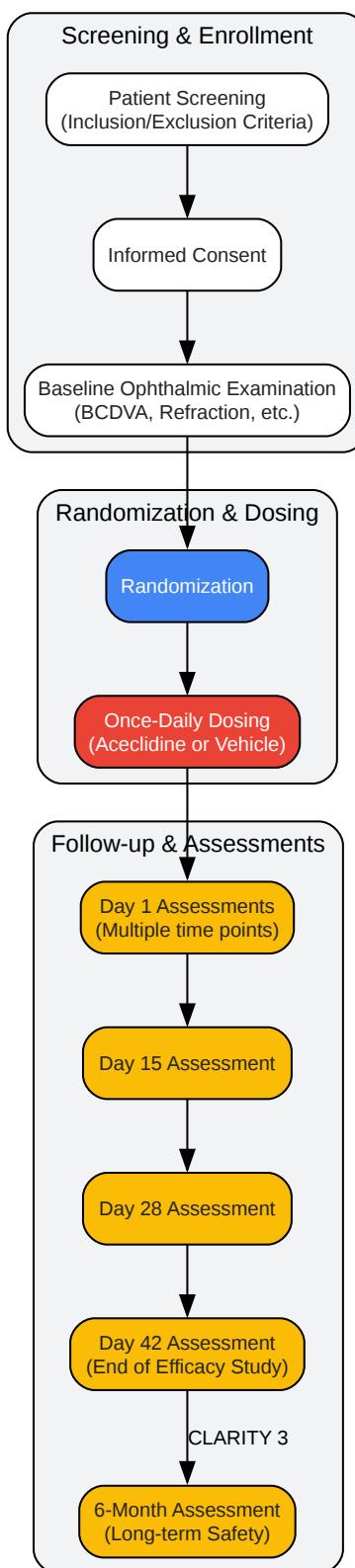
Adverse Event	Frequency	Severity
Instillation site irritation	20%[2][8]	Mild[6]
Visual impairment (dimness)	16%[2][8]	Mostly mild[6]
Headache	13%[2][8]	Vast majority (89%) mild[6]
Conjunctival hyperemia	8%[2][8]	Mild[6]
Ocular hyperemia (redness)	7%[2][8]	Mild[6]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the CLARITY Phase 3 clinical trials.

Study Design and Workflow

The CLARITY trials were randomized, double-masked, and vehicle-controlled studies.[6] They consisted of two 6-week safety and efficacy studies (CLARITY 1 and 2) and one 6-month safety study (CLARITY 3).[6]



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Caption: Workflow of the CLARITY Phase 3 clinical trials.

Inclusion and Exclusion Criteria

Inclusion Criteria:

- Age: 45 to 75 years.[6][7]
- Refractive Status: Spherical equivalent between -4.0 D and +1.0 D with ≤2 D of astigmatism. [6][7]
- Baseline Near Vision: Best-corrected distance visual acuity (BCDVA) at near of 20/50 or worse.[6]
- Health Status: Able and willing to provide informed consent and adhere to study visits and instructions.[9][10]
- Other: The trials included pseudophakic and post-LASIK presbyopes.[6]

Exclusion Criteria:

- Specific exclusion criteria were not detailed in the provided search results but would typically include conditions that could confound the results, such as other ocular pathologies or contraindications to miotics.

Dosing Regimen

- CLARITY 1 & 2: Participants were instructed to instill one drop of the assigned treatment (LNZ100 1.75% aceclidine or vehicle) in each eye once daily for 42 days.[7]
- CLARITY 3: A once-daily dosing regimen was evaluated over a six-month period to assess long-term safety.[3]

Efficacy and Safety Assessments

Primary Efficacy Endpoint:

- The proportion of participants achieving a three-line or greater improvement in monocular Best-Corrected Distance Visual Acuity (BCDVA) at near (40 cm) without a loss of one line or more in Best-Corrected Distance Visual Acuity (BCDVA) at 3 hours post-instillation.[6][11]

Key Secondary Efficacy Endpoints:

- Assessment of the proportion of participants achieving a three-line or greater improvement in monocular BCDVA at near at various other time points, including 30 minutes and up to 10 hours post-instillation.[\[6\]](#)

Safety Assessments:

- Monitoring and recording of all adverse events (AEs), with a focus on treatment-related AEs.[\[6\]](#)
- Comprehensive ophthalmic examinations at scheduled study visits.
- Participant surveys to assess subjective experiences, such as improvement in near vision and willingness to continue use.[\[6\]](#)

Conclusion

The clinical research on **aceclidine hydrochloride** has established it as a safe and effective pharmacological treatment for presbyopia. Its pupil-selective mechanism of action offers a favorable side effect profile compared to non-selective miotics. The robust data from the CLARITY Phase 3 trials provide a strong foundation for its use in clinical practice and for future research in this area. These application notes and protocols are intended to guide researchers and drug development professionals in the continued investigation and application of aceclidine for the management of presbyopia.

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